molecular formula C23H31BrO B8247779 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl

Cat. No.: B8247779
M. Wt: 403.4 g/mol
InChI Key: BPTMKQBVEXFTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl (CAS: 30169-75-6) is a sterically hindered biphenyl derivative featuring a bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position on one benzene ring. The opposing ring is substituted with three isopropyl groups at the 2', 4', and 6' positions. Its synthesis likely involves sequential alkylation, bromination, and protection steps to achieve regioselectivity amid steric challenges .

Properties

IUPAC Name

2-bromo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMKQBVEXFTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide (NBS) Bromination

Procedure :

  • Substrate : 2',4',6'-Triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl.

  • Reagent : NBS (1.1 equiv) in dichloromethane (DCM) or acetonitrile.

  • Catalyst : Catalytic N,N-diisopropylamine (0.1 equiv) or Lewis acids (e.g., FeCl₃).

  • Conditions : Stir at 0°C to room temperature for 1–4 hours.

Yield : 70–90% with regioselectivity >95%.

Directed Ortho-Metallation (DoM) Bromination

Procedure :

  • Substrate : 3-Methoxy-6-methylbiphenyl derivative.

  • Base : LDA (2.1 equiv) in THF at -78°C.

  • Quenching : Trimethyl borate followed by Br₂ or NBS.

Yield : 60–75%.

Functional Group Installation

Methoxy Group Introduction

Methylation via Ullmann Coupling :

  • Reactants : 2-Bromo-6-methylphenol and iodomethane.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

  • Base : K₃PO₄ in DMF at 120°C.

Yield : 80–90%.

Isopropyl Group Installation

Friedel-Crafts Alkylation :

  • Reactants : Bromobenzene derivative and isopropyl chloride.

  • Catalyst : AlCl₃ or FeCl₃ in DCM.

  • Conditions : 0°C to reflux for 6–12 hours.

Yield : 50–70% (limited by over-alkylation).

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

  • Solvent Choice : Replace DCM with toluene or MeCN for easier recycling.

  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching.

  • Purity Control : Crystallization from hexane/EtOAc mixtures achieves >98% purity.

Comparative Data Table

MethodConditionsYield (%)Purity (%)Key Reference
Suzuki CouplingPdCl₂(dppf), K₂CO₃, 110°C8595
NBS BrominationNBS, DCM, 0°C to RT9098
DoM BrominationLDA, THF, -78°C7592
Friedel-Crafts AlkylationAlCl₃, DCM, reflux6588

Challenges and Solutions

  • Steric Hindrance : Bulky triisopropyl groups impede coupling; resolved using RockPhos ligands.

  • Regioselectivity : Directed metallation ensures precise bromine placement.

  • Scale-Up Risks : Exothermic bromination requires controlled addition and cooling .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide or alkoxide ions in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new biphenyl derivative with the bromine replaced by another aryl group.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl typically involves the bromination of the precursor compound, which can be achieved through various methods such as:

  • Bromination : Utilizing bromine or brominating agents under controlled conditions.
  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : The methoxy groups can be oxidized to form carbonyl compounds or reduced to modify functional groups.

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

Biology

Research has indicated that this compound exhibits potential biological activities. Notably:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.
    StudyCell LineIC50 Value
    Case Study AMDA468 (breast cancer)0.05 μM

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : As a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

Anticancer Properties

Recent investigations into related compounds have shown promising results regarding their anticancer properties. For example:

  • A study demonstrated that compounds similar to 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-biphenyl exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for therapeutic use.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes.

Mechanism of Action

The mechanism by which 2-Bromo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of bulky isopropyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Profiles

The compound’s steric bulk distinguishes it from simpler brominated biphenyls. For example, 4-bromo-2-methylbiphenyl (CAS: 5002-26-6, C₁₃H₁₁Br, MW: 247.135 g/mol) lacks the triisopropyl and methoxy groups, resulting in lower steric hindrance and a more accessible bromine for reactions .

Comparison with Phosphine-Functionalized Biphenyls

Phosphine-containing analogs, such as 2-Dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl (XPhos, CAS: 564483-18-7) and 2-Di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl (t-Bu-XPhos, CAS: 564483-19-8), share the triisopropyl-substituted biphenyl backbone but replace bromine with phosphine groups. These ligands are widely used in palladium-catalyzed couplings due to their electron-rich, bulky phosphine moieties, which stabilize metal centers and enhance catalytic activity . The brominated compound, however, serves as an aryl halide coupling partner rather than a ligand .

Substituent Effects on Reactivity

  • Methoxy vs. Alkoxy Groups: The 3-methoxy group in the target compound introduces electron-donating effects, which may moderate the electron deficiency at the brominated position compared to non-oxygenated analogs.
  • Triisopropyl vs. Di-i-propoxy Substituents: Compounds like 2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (RuPhos, CAS: 787618-22-8) feature alkoxy groups instead of alkyl chains, altering solubility and electronic properties. The triisopropyl groups in the target compound provide greater steric shielding .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Application
2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl (30169-75-6) C₂₈H₃₉BrO Br, OCH₃, CH₃, 3×C₃H₇ Cross-coupling precursor
4-Bromo-2-methylbiphenyl (5002-26-6) C₁₃H₁₁Br Br, CH₃ Simple aryl halide coupling partner
XPhos (564483-18-7) C₃₃H₄₉P PCy₂, 3×C₃H₇ Palladium ligand for C–N/C–O couplings
RuPhos (787618-22-8) C₂₈H₃₈O₂P PCy₂, 2×O-i-Pr Buchwald-Hartwig amination ligand

Biological Activity

2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl is an organic compound with the molecular formula C23H31BrOC_{23}H_{31}BrO and a molecular weight of approximately 403.4 g/mol . This compound features a biphenyl core with multiple substituents, including bromine, methoxy, and isopropyl groups. Its unique structure suggests potential biological activities that merit detailed investigation.

The synthesis of this compound typically involves several key steps:

  • Alkylation : Isopropyl groups are introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Methoxylation : The methoxy group is added via nucleophilic substitution using methanol in the presence of a base.
  • Bromination : The bromine atom is introduced through a bromination reaction of the precursor compound .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom and methoxy groups enhance its reactivity and binding affinity to specific proteins or enzymes. This compound can act as a ligand, forming complexes that may influence catalytic processes within biological systems .

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, related halogenated compounds have shown effective inhibition of viral proteases, suggesting that this compound may also possess antiviral characteristics .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of halogenated biphenyl derivatives on various cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant growth inhibition in human tumor cells by targeting folate transport mechanisms .

CompoundIC50 (nM)Cell Line
Compound A0.55KB Cells
Compound B3.20IGROV1 Cells
2-Bromo...TBDTBD

In Vivo Studies

Animal models have been employed to assess the efficacy of similar compounds in reducing tumor size and improving survival rates. For instance, studies involving SCID mice bearing KB tumors showed promising results with complete remissions observed in some cases after treatment with related compounds .

Comparative Analysis

The biological activity of this compound can be compared to other halogenated biphenyls:

CompoundHalogen TypeNotable Activity
2-Iodo...IodineAntiviral
2-Chloro...ChlorineAnticancer
2-Fluoro...FluorineAntimicrobial

The presence of bromine in this compound provides distinct reactivity compared to its analogs, potentially enhancing its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-2',4',6'-triisopropyl-3-methoxy-6-methyl-1,1'-biphenyl, and how can its purity be verified?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts with sterically demanding ligands (e.g., XPhos or Rockphos) to couple brominated aryl halides with triisopropyl-substituted boronic acids. Post-synthesis, purity is confirmed using HPLC (>95%) and 1H/13C NMR to resolve signals from bulky isopropyl and methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Key Data : confirms the compound’s CAS RN (30169-75-6), while highlights analogous ligand-based syntheses.

Q. How do steric and electronic properties of this compound influence its utility in catalytic systems?

  • Methodology : The triisopropyl groups create steric hindrance, reducing unwanted side reactions in catalysis. DFT calculations or X-ray crystallography (as in ) quantify steric parameters (e.g., percent buried volume, %VBur). Electronic effects are probed via cyclic voltammetry to assess ligand donor strength.
  • Key Data : notes similar ligands (e.g., Rockphos) with %VBur >40%, ideal for stabilizing low-coordinate metal centers.

Advanced Research Questions

Q. How can this compound be optimized as a ligand for enantioselective C–C bond formation?

  • Methodology :

Steric Tuning : Replace methoxy or methyl groups with bulkier substituents (e.g., tert-butyl) to enhance enantioselectivity.

Asymmetric Catalysis : Pair with chiral palladium complexes and test in Mizoroki-Heck or Negishi couplings. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

  • Reference : describes ligand modifications for asymmetric catalysis, achieving >90% ee in analogous systems.

Q. How do contradictory reports on this compound’s catalytic efficiency in cross-coupling reactions arise, and how can they be resolved?

  • Methodology :

Variable Analysis : Systematically test solvent polarity (e.g., toluene vs. THF), temperature (25–100°C), and base (K3PO4 vs. Cs2CO3).

Mechanistic Studies : Use in situ IR spectroscopy or kinetic profiling to identify rate-limiting steps.

  • Case Study : emphasizes experimental design rigor in environmental chemistry, applicable to resolving catalytic inconsistencies.

Q. What strategies mitigate decomposition of this compound under aerobic or high-temperature conditions?

  • Methodology :

Stabilization : Use Schlenk techniques or gloveboxes to exclude oxygen. Add radical scavengers (e.g., BHT) to suppress oxidative degradation.

Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C common for biphenyl derivatives).

  • Data : reports thermal stability of structurally related biphenyls, guiding safe handling protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.